4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
Description
4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a piperazine ring substituted with a 4-fluorophenyl group at the N4 position. The coumarin scaffold is modified at position 4 with a piperazinylmethyl moiety, while position 6 bears a hydroxyl group and position 7 a phenyl substituent. The 4-fluorophenyl group enhances lipophilicity and may influence receptor binding, while the hydroxyl group at position 6 facilitates hydrogen bonding interactions.
Properties
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3/c27-20-6-8-21(9-7-20)29-12-10-28(11-13-29)17-19-14-26(31)32-25-16-22(24(30)15-23(19)25)18-4-2-1-3-5-18/h1-9,14-16,30H,10-13,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSJQDSFMSLDDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-fluorophenylpiperazine with a suitable aldehyde or ketone to form a Schiff base, followed by cyclization to introduce the chromen-2-one moiety. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a diverse array of derivatives with potential biological activities .
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has been investigated for its interactions with various biological targets, including enzymes and receptors, making it a useful tool in biochemical studies.
Medicine: The compound exhibits promising pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities, which are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Molecular docking studies have shown that the binding site of this compound in certain enzymes may differ from that of conventional inhibitors, highlighting its unique mode of action .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
Modifications to the Coumarin Core
Structural and Analytical Comparisons
*Estimated based on analogous structures.
Key Research Findings
- Synthetic Accessibility: Yields for coumarin-piperazine hybrids vary widely.
- Hydrogen Bonding : The hydroxyl group at position 6 in the target compound may enhance crystallinity and intermolecular interactions, as hydrogen bonding patterns are critical in crystal packing () .
- Biological Implications : The 4-fluorophenyl group’s electronegativity could improve receptor affinity compared to 3-chlorophenyl or methylpiperazine analogues, though specific activity data are absent in the provided evidence.
Biological Activity
The compound 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one, often referred to as a derivative of the chromenone class, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine moiety, which is known for enhancing the pharmacological properties of various compounds. The presence of a fluorine atom in the phenyl ring is significant for its biological activity.
1. Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antioxidant properties. For instance, a related compound demonstrated antioxidant activity without cytotoxic effects in MTT assays on B16F10 melanoma cells, suggesting potential use in dermatological applications targeting oxidative stress-related skin conditions .
2. Tyrosinase Inhibition
The compound has been evaluated for its inhibitory effects on tyrosinase (TYR), an enzyme crucial for melanin biosynthesis. Inhibitors of TYR are valuable in treating hyperpigmentation disorders. Studies have shown that derivatives of this compound can effectively inhibit TYR activity, with some exhibiting higher potency than traditional inhibitors. The mechanism involves binding at the enzyme's active site, thus preventing substrate conversion .
3. Antimicrobial Activity
The antimicrobial properties of similar chromenone derivatives have been documented extensively. For example, certain derivatives demonstrated significant antibacterial activity against Staphylococcus pneumoniae and Pseudomonas aeruginosa, indicating that modifications to the chromenone structure can enhance antimicrobial efficacy . The minimum inhibitory concentrations (MICs) were reported as follows:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| A | Staphylococcus pneumoniae | 15.625 |
| B | Pseudomonas aeruginosa | 31.25 |
These findings suggest a promising avenue for developing new antimicrobial agents based on this chemical scaffold.
4. Neuropharmacological Effects
Piperazine derivatives are often studied for their neuropharmacological effects. Compounds similar to this compound have shown potential in modulating neurotransmitter systems, which could be beneficial in treating psychiatric disorders or neurodegenerative diseases.
Case Study 1: Antioxidant and Anti-melanogenic Effects
A study focused on evaluating the antioxidant and anti-melanogenic effects of various piperazine derivatives, including those structurally related to our compound. The most promising derivative exhibited significant inhibition of TYR activity and reduced melanin production in vitro, highlighting its potential as a therapeutic agent for skin hyperpigmentation disorders .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of chromenone derivatives were tested against clinical isolates of bacteria. The results indicated that specific modifications led to enhanced antibacterial activity against resistant strains, showcasing the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
